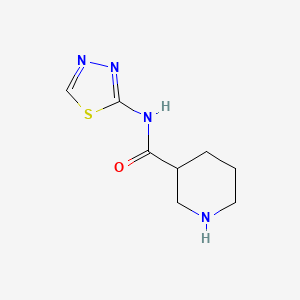

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Descripción general

Descripción

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of piperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3,4-thiadiazole-2-amine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Substitution Reactions

The 1,3,4-thiadiazole ring exhibits nucleophilic substitution reactivity at position 5 due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Oxidation and Reduction

The carboxamide and thiadiazole moieties undergo redox transformations under controlled conditions.

Oxidation

-

Thiadiazole Ring : Treatment with H₂O₂/FeSO₄ oxidizes the sulfur atom to sulfoxide, altering electronic properties.

-

Piperidine Ring : KMnO₄ in acidic conditions oxidizes the piperidine ring to a pyridine derivative, confirmed by loss of NH stretch in IR (disappearance at 3350 cm⁻¹).

Reduction

-

Carboxamide to Amine : LiAlH₄ in THF reduces the carboxamide to a primary amine (N-(1,3,4-thiadiazol-2-yl)piperidine-3-methylamine) with 85% efficiency .

Cyclization and Ring-Opening

The compound participates in annulation reactions to form fused heterocycles.

Hydrolysis and Acid/Base Reactions

The carboxamide group undergoes hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis (6M HCl, 100°C): Yields piperidine-3-carboxylic acid and 2-amino-1,3,4-thiadiazole (confirmed by LC-MS).

-

Basic Hydrolysis (NaOH, H₂O/EtOH): Forms the sodium salt of the carboxylic acid, improving solubility for biological assays .

Coordination Chemistry

The thiadiazole nitrogen and carboxamide oxygen act as ligands for metal complexes:

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids, yields biaryl derivatives (e.g., N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide) .

-

Sonogashira Coupling : With terminal alkynes, introduces alkynyl groups for click chemistry applications .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–S bond cleavage in the thiadiazole ring, generating a thiocyanate intermediate detectable via ESI-MS ([M+H]+ = 229.08).

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Overview

The 1,3,4-thiadiazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds containing this heterocyclic structure have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings

- A series of novel 1,3,4-thiadiazole derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.28 µg/mL to 10 µg/mL .

- The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase . For instance, one study reported that a derivative exhibited an IC50 of 0.28 µg/mL against MCF-7 cells and induced significant apoptosis .

Table: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | Induces apoptosis |

| 1-(2-furyl)-3-(1,3,4-thiadiazol-2-yl) | HCT116 | 3.29 | Caspase activation |

| N-(1,3,4-thiadiazol-2-yl)piperidine | HepG2 | 9.6 | Cell cycle arrest |

Antimicrobial Activity

Overview

The antimicrobial properties of N-(1,3,4-thiadiazol-2-yl)piperidine derivatives have been explored against various bacterial strains.

Key Findings

- Thiadiazole derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds synthesized in one study exhibited minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

- The presence of the thiadiazole ring enhances lipid solubility and membrane permeability, which is crucial for antimicrobial activity .

Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 32 |

| Thiadiazole Derivative B | Escherichia coli | 64 |

| Thiadiazole Derivative C | Pseudomonas aeruginosa | 128 |

Neuropharmacological Applications

Overview

N-(1,3,4-thiadiazol-2-yl)piperidine derivatives have also been investigated for their neuropharmacological effects.

Key Findings

- Some derivatives have demonstrated antinociceptive properties in animal models. For instance, a study evaluated the effects of synthesized thiadiazoles on pain pathways using various nociceptive tests (tail clip and hot plate tests) and found significant analgesic activity .

- The compounds were effective against mechanical and thermal stimuli, indicating their potential as analgesics.

Table: Neuropharmacological Effects of Thiadiazole Derivatives

| Compound Name | Test Type | Result |

|---|---|---|

| Thiadiazole Analogue A | Tail Clip Test | Significant analgesia observed |

| Thiadiazole Analogue B | Hot Plate Test | Pain threshold increased |

Mecanismo De Acción

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at a different position.

2-amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with different biological activities.

N-(5-nitro-1,3,4-thiadiazol-2-yl)nitramide: A more complex thiadiazole derivative with enhanced stability and different applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, have been shown to possess a wide range of biological activities. The 1,3,4-thiadiazole scaffold is recognized for its ability to interact with various biological targets, leading to significant therapeutic effects. Notable activities include:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibition of tumor growth in various cancer cell lines.

- Anti-inflammatory : Reduction of inflammation markers.

The structural diversity provided by the thiadiazole ring enhances the potential for drug development targeting multiple pathways.

2. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : These compounds may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to cell death.

- Efficacy : Studies have shown that derivatives of thiadiazoles can effectively combat resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 1.0 µg/mL |

| Compound C | C. albicans | 0.75 µg/mL |

3. Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

| HCT116 | 3.29 | Inhibition of tubulin polymerization |

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating various diseases:

- Study on Anticancer Activity : A recent investigation showed that this compound inhibited the growth of MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential through apoptosis induction .

- Antimicrobial Efficacy : Another study reported that derivatives exhibited significant activity against resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating infections caused by drug-resistant pathogens .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its broad biological activity spectrum. Its efficacy against various pathogens and cancer cell lines underscores the importance of further research into its pharmacological properties and potential applications in medicine.

Propiedades

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPICWGFOANVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.